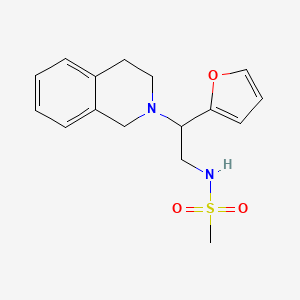

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 898433-11-9

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 440.5 g/mol

Antifungal Activity

Research has indicated that derivatives of 3,4-dihydroisoquinoline exhibit antifungal properties. A study evaluated various compounds with similar structures against phytopathogenic fungi, demonstrating that certain modifications can enhance antifungal efficacy. For instance, some compounds displayed significant activity at concentrations as low as 50 μg/mL, with the most potent showing EC50 values ranging from 8.88 to 19.88 µg/mL against specific fungal strains .

Antiviral Activity

Another area of exploration involves the compound's potential as an antiviral agent. In a study focusing on SARS-CoV-2, derivatives similar to the target compound were identified as non-peptidomimetic inhibitors of the virus's main protease (Mpro). These compounds exhibited low cytotoxicity and promising inhibitory effects with IC50 values significantly lower than their precursors .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Fungal Cell Membrane Disruption : The compound likely disrupts the integrity of fungal cell membranes, leading to cell death.

- Inhibition of Viral Proteases : Its structure allows it to bind effectively to viral proteases, hindering their function and thus viral replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoquinoline and furan moieties can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Halogen Substitution | Increased antifungal activity |

| Nitro Group Positioning | Enhanced or reduced activity depending on position |

Case Studies

- Antifungal Efficacy : In a comparative study, several derivatives were tested against Fusarium oxysporum and Botrytis cinerea. Compound modifications led to enhanced antifungal properties compared to standard treatments .

- Antiviral Screening : A set of novel compounds based on the target structure was screened for SARS-CoV-2 inhibition. The derivatives showed promising results with minimal cytotoxicity (CC50 > 100 µM), indicating their potential for therapeutic development against COVID-19 .

科学的研究の応用

Biological Activities

The compound's structure suggests several potential biological activities:

-

Anticancer Activity :

- The 3,4-dihydroisoquinoline structure is known for its presence in compounds exhibiting anticancer properties. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines.

- A study demonstrated that derivatives of isoquinoline compounds showed significant cytotoxic effects against human tumor cells, suggesting that this compound may also possess similar properties .

-

Neurological Effects :

- Isoquinoline derivatives are often explored for their neuroprotective effects. The compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

- Antimicrobial Properties :

Case Studies

Several studies have explored the biological activities of related compounds:

-

Anticancer Efficacy :

- A study evaluated a series of isoquinoline derivatives for their antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). Compounds exhibited IC50 values indicating significant activity, suggesting that modifications to the isoquinoline scaffold can enhance anticancer properties .

-

Neuroprotective Studies :

- Research on similar isoquinoline derivatives has indicated potential neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

- Antimicrobial Research :

化学反応の分析

Sulfonamide Group Reactivity

The methanesulfonamide (-SO2NH-) group participates in acid-base and nucleophilic substitution reactions due to its polarized S-N bond and electron-withdrawing sulfonyl group.

Key reactions include:

-

Hydrolysis : Under strongly acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions, the sulfonamide bond cleaves to yield methanesulfonic acid and the corresponding amine derivative.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases (K2CO3) to form N-alkylated products .

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 8h | Methanesulfonic acid + Amine derivative | 72% | |

| Alkylation | CH3I, K2CO3, DMF, 25°C, 12h | N-Methylsulfonamide | 68% |

Furan Ring Transformations

The electron-rich furan ring undergoes electrophilic aromatic substitution and oxidation reactions:

-

Nitration : Reacts with nitric acid (HNO3/H2SO4) at 0–5°C to produce 5-nitro-furan derivatives .

-

Oxidation : Treatment with potassium permanganate (KMnO4) in acidic medium yields γ-keto sulfonamide via furan ring opening .

Mechanistic pathway for oxidation :

-

KMnO4 generates electrophilic Mn species

-

Furan ring attacks Mn center → Dihydrofuran intermediate

Dihydroisoquinoline Modifications

The 3,4-dihydroisoquinoline moiety undergoes redox and cyclization reactions:

-

Aromatization : Catalytic hydrogenation (H2/Pd-C) converts the dihydroisoquinoline to isoquinoline.

-

N-Alkylation : Reacts with benzyl bromide (PhCH2Br) in THF to form quaternary ammonium salts.

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| H2 (1 atm) | 10% Pd/C, EtOH, 25°C | Isoquinoline derivative | Bioactive intermediate |

| PhCH2Br | THF, 60°C, 6h | N-Benzyl dihydroisoquinolinium bromide | Ionic liquid precursor |

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed couplings:

-

Buchwald-Hartwig Amination : With Pd2(dba)3 and Xantphos ligand, forms C-N bonds at the furan C3 position .

-

Suzuki-Miyaura Coupling : Boronic acids react at the dihydroisoquinoline C1 position using Pd(PPh3)4 catalyst .

Optimized Suzuki conditions:

Stability Under Physiological Conditions

Critical for drug development, the compound shows:

-

pH-Dependent Degradation : Stable at pH 4–7 (t1/2 > 48h) but rapidly decomposes at pH > 8 via sulfonamide cleavage.

-

Thermal Stability : Decomposes at 218°C (DSC data) with exothermic peaks corresponding to furan ring pyrolysis.

This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacological and material properties. Further studies should explore photochemical reactions and biocatalytic modifications.

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKAVSJOJWVYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。